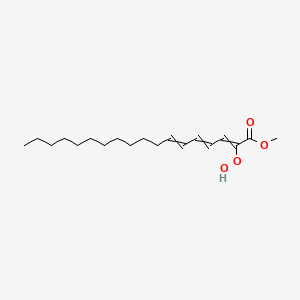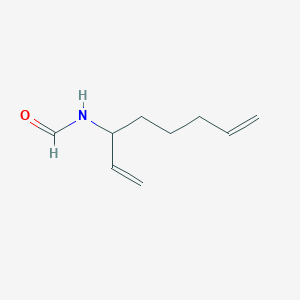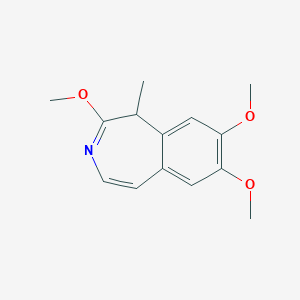
2,7,8-Trimethoxy-1-methyl-1H-3-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,8-Trimethoxy-1-methyl-1H-3-benzazepine is a heterocyclic compound belonging to the benzazepine family. Benzazepines are known for their diverse biological activities and potential therapeutic applications. This compound, characterized by its three methoxy groups and a methyl group attached to the benzazepine core, has garnered interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2,7,8-Trimethoxy-1-methyl-1H-3-benzazepine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenylpropan-1-amine.
Acylation: The amine undergoes acylation with methyl chloroformate to form an intermediate.
Cyclization: The intermediate is then cyclized using trifluoromethanesulfonic acid (CF3SO3H) to yield the desired benzazepine structure.
Analyse Des Réactions Chimiques
2,7,8-Trimethoxy-1-methyl-1H-3-benzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,7,8-Trimethoxy-1-methyl-1H-3-benzazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying benzazepine derivatives.
Biology: The compound is investigated for its potential biological activities, including antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 2,7,8-Trimethoxy-1-methyl-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by modulating enzyme activity, binding to receptors, and influencing cellular signaling pathways. Further research is needed to elucidate the precise mechanisms involved .
Comparaison Avec Des Composés Similaires
2,7,8-Trimethoxy-1-methyl-1H-3-benzazepine can be compared with other benzazepine derivatives, such as:
1-Benzazepines: These compounds have the benzene ring attached at different positions, leading to variations in biological activity.
2-Benzazepines: Similar in structure but with different substitution patterns, affecting their chemical reactivity and applications.
3-Benzazepines: These compounds, like this compound, have unique substitution patterns that confer distinct properties.
Propriétés
Numéro CAS |
93516-84-8 |
|---|---|
Formule moléculaire |
C14H17NO3 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
2,7,8-trimethoxy-1-methyl-1H-3-benzazepine |
InChI |
InChI=1S/C14H17NO3/c1-9-11-8-13(17-3)12(16-2)7-10(11)5-6-15-14(9)18-4/h5-9H,1-4H3 |
Clé InChI |
PINGQORGGVVHOI-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC(=C(C=C2C=CN=C1OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


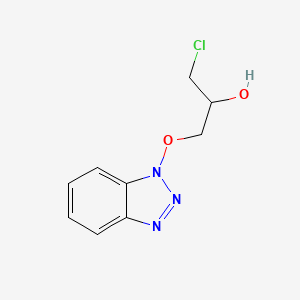
![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)
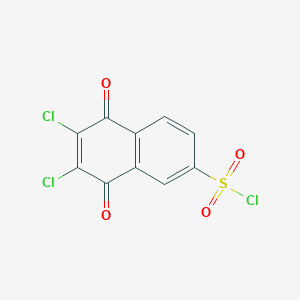
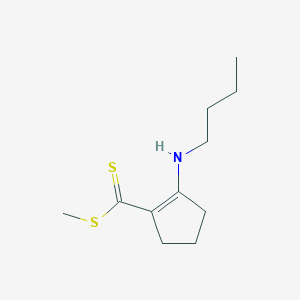
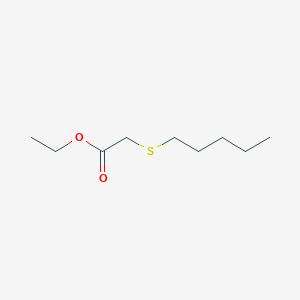
![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)
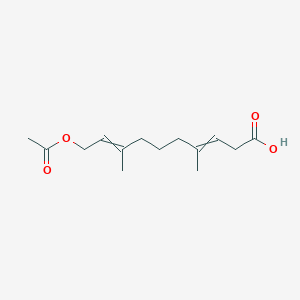

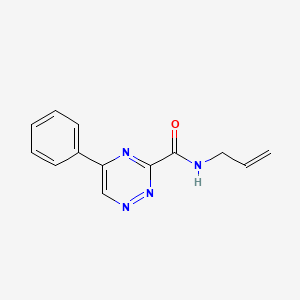
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)
